molecular formula C6H12ClN3 B1433366 methyl[(1-methyl-1H-pyrazol-5-yl)methyl]amine hydrochloride CAS No. 1788989-09-2

methyl[(1-methyl-1H-pyrazol-5-yl)methyl]amine hydrochloride

Cat. No.: B1433366
CAS No.: 1788989-09-2
M. Wt: 161.63 g/mol
InChI Key: SECXWQBAKIIPNJ-UHFFFAOYSA-N
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Description

Chemical Identity and Nomenclature

The systematic nomenclature of this compound reflects the complex structural arrangement characteristic of substituted pyrazole derivatives. According to the International Union of Pure and Applied Chemistry naming conventions, this compound is designated as N-methyl-1-(2-methylpyrazol-3-yl)methanamine hydrochloride, providing a clear indication of its structural components and substitution pattern. The compound exists in chemical databases under multiple synonyms, including N-methyl-1-(2-methylpyrazol-3-yl)methanamine hydrochloride and methyl((1-methyl-1H-pyrazol-5-yl)methyl)amine hydrochloride, demonstrating the various approaches to describing its molecular architecture.

The molecular structure of this compound can be represented through several chemical notation systems, each providing unique insights into its three-dimensional arrangement. The Simplified Molecular Input Line Entry System representation appears as CNCC1=CC=NN1C.Cl, while the International Chemical Identifier string provides a more comprehensive description of its atomic connectivity and stereochemistry. The compound's PubChem Chemical Identifier number 91641464 serves as a unique database reference for accessing detailed chemical and physical property information. This systematic approach to chemical identification ensures precise communication within the scientific community and facilitates accurate database searches and cross-referencing activities.

Chemical Identifier Value
Chemical Abstracts Service Number 1788989-09-2
PubChem Chemical Identifier 91641464
Molecular Formula C6H12ClN3
Molecular Weight 161.63 g/mol
International Union of Pure and Applied Chemistry Name N-methyl-1-(2-methylpyrazol-3-yl)methanamine hydrochloride

The parent compound, designated as 1-Methyl-5-[(methylamino)methyl]pyrazole with PubChem Chemical Identifier 7019426, represents the free base form before salt formation with hydrochloric acid. This relationship between the parent compound and its hydrochloride salt illustrates the common practice in pharmaceutical and chemical synthesis of converting basic nitrogen-containing compounds into their corresponding acid salts to enhance solubility, stability, and handling properties. The formation of the hydrochloride salt involves protonation of the methylamine nitrogen, creating a charged species that exhibits improved crystallization characteristics and enhanced water solubility compared to the neutral parent compound.

Historical Development and Discovery

The historical development of this compound must be understood within the broader context of pyrazole chemistry, which traces its origins to the late 19th century. The foundational work in pyrazole chemistry began with German chemist Ludwig Knorr, who coined the term "pyrazole" in 1883, establishing the nomenclature and basic understanding of this important class of heterocyclic compounds. Subsequently, Hans von Pechmann developed a classical synthetic method in 1898 for pyrazole preparation from acetylene and diazomethane, providing the methodological framework that would influence future synthetic approaches to pyrazole derivatives.

The specific compound this compound represents a more recent development in pyrazole chemistry, with its first recorded appearance in chemical databases occurring in 2015, as indicated by the creation date in PubChem records. This relatively recent emergence reflects the ongoing evolution and sophistication of synthetic organic chemistry techniques that enable the preparation of increasingly complex and highly substituted heterocyclic compounds. The compound's development likely arose from systematic structure-activity relationship studies aimed at exploring the chemical space around methylated pyrazole derivatives and their potential applications in various research fields.

The commercial availability of related compounds, such as N-Methyl-(1-methyl-1H-pyrazol-5-yl)methylamine offered by Thermo Scientific with 97% purity, demonstrates the established synthetic routes and purification methods that enable reliable production of this class of compounds. The availability of high-purity starting materials and intermediates has facilitated the exploration of more complex derivatives, including the hydrochloride salt form that represents the subject of this analysis. This progression from basic pyrazole chemistry to sophisticated substituted derivatives illustrates the maturation of heterocyclic synthetic methodology over more than a century of chemical research.

Significance in Heterocyclic Chemistry

The significance of this compound within heterocyclic chemistry extends beyond its individual molecular properties to encompass its role as a representative member of the pyrazole family, which constitutes one of the most important classes of nitrogen-containing heterocycles. Pyrazole compounds, characterized by their five-membered ring structure containing two adjacent nitrogen atoms, have achieved prominence across multiple scientific disciplines due to their remarkable versatility and biological activity. The statistical significance of heterocyclic compounds in modern chemistry is underscored by the fact that more than half of all known chemical compounds contain heterocyclic structures, with 59% of United States Food and Drug Administration-approved drugs containing nitrogen heterocycles.

The structural features of this compound exemplify several important concepts in heterocyclic chemistry, particularly the influence of substitution patterns on molecular properties and reactivity. The presence of methyl groups at both the nitrogen position of the pyrazole ring and the terminal amine functionality creates a unique electronic environment that affects the compound's basicity, lipophilicity, and potential for intermolecular interactions. This substitution pattern demonstrates the systematic approach used in medicinal chemistry to modulate molecular properties through strategic structural modifications, a principle that has led to the development of numerous pharmaceutical agents containing pyrazole moieties.

Heterocyclic Class Examples of Commercial Applications
Pyrazole Derivatives Celecoxib (pharmaceutical), Stanozolol (anabolic steroid)
General Heterocycles Pharmaceuticals, Agrochemicals, Veterinary products
Specialized Applications Sanitizers, Antioxidants, Corrosion inhibitors

The compound's role as a potential synthetic intermediate further enhances its significance within the broader landscape of heterocyclic chemistry. The presence of reactive functional groups, including the methylated amine and the substituted pyrazole ring, provides multiple sites for chemical modification and derivatization. This versatility positions the compound as a valuable building block for the construction of more complex molecular architectures, particularly in the development of pharmaceutical candidates and agrochemical agents where pyrazole-containing structures have demonstrated considerable utility.

The importance of pyrazole derivatives in contemporary chemical research is further emphasized by their widespread occurrence in natural products and synthetic materials. The first natural pyrazole, 1-pyrazolyl-alanine, was isolated from watermelon seeds in 1959, demonstrating the biological relevance of this heterocyclic system. Additionally, pyrazole moieties appear in various pesticide formulations, including fungicides, insecticides, and herbicides, highlighting their practical significance in agricultural applications. The compound 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid serves as a key intermediate in the manufacture of six commercial fungicides that function as succinate dehydrogenase inhibitors, illustrating the commercial importance of carefully designed pyrazole derivatives.

Properties

IUPAC Name

N-methyl-1-(2-methylpyrazol-3-yl)methanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11N3.ClH/c1-7-5-6-3-4-8-9(6)2;/h3-4,7H,5H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SECXWQBAKIIPNJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=CC=NN1C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1788989-09-2
Record name methyl[(1-methyl-1H-pyrazol-5-yl)methyl]amine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Pyrazole Ring Formation

The pyrazole core, 1-methyl-1H-pyrazole, is commonly synthesized by cyclocondensation of acetylenic ketones with methylhydrazine in ethanol or other suitable solvents. This reaction yields regioisomeric pyrazoles that can be separated by chromatographic techniques.

  • Reaction conditions: Mild reflux in ethanol, typical reaction times range from 4 to 12 hours.
  • Yields: Moderate to high, depending on purification efficiency.

Introduction of the Methylamine Side Chain

The key intermediate, (1-methyl-1H-pyrazol-5-yl)methanamine, is prepared by nucleophilic substitution or reductive amination methods:

  • Nucleophilic substitution: The pyrazole ring bearing a suitable leaving group (e.g., halomethyl derivative) is reacted with methylamine under mild basic conditions (e.g., potassium carbonate in dimethylformamide).
  • Reductive amination: Reaction of 1-methyl-1H-pyrazole-5-carboxaldehyde with methylamine in the presence of a reducing agent such as sodium triacetoxyborohydride or sodium cyanoborohydride.

Typical reaction parameters:

Parameter Condition
Solvent THF, DMF, or ethanol
Temperature −78°C to room temperature
Reaction time 2 to 24 hours
Base/Reducing agent K₂CO₃ / NaBH(OAc)₃ or NaCNBH₃
Yield ~50-70% depending on method

Purification is achieved by column chromatography or recrystallization, with purity verified by NMR and mass spectrometry.

Formation of Hydrochloride Salt

The free base amine is converted to the hydrochloride salt by treatment with hydrogen chloride gas or by reaction with hydrochloric acid in an organic solvent such as ether or ethanol.

  • Typical procedure: Dissolve the amine in anhydrous ether, bubble HCl gas or add HCl solution dropwise at 0°C to room temperature.
  • Isolation: Precipitation of the hydrochloride salt, followed by filtration and drying.
  • Advantages: Improved stability, ease of handling, and enhanced solubility in polar solvents.

Research Findings and Analysis

Aspect Details
Molecular Formula C6H12ClN3
Molecular Weight 161.63 g/mol
CAS Number 1788989-09-2
Key Intermediates (1-Methyl-1H-pyrazol-5-yl)methanamine (C5H9N3)
Common Solvents Ethanol, THF, DMF, ether
Typical Yields 50-70% for amination steps
Purification Techniques Column chromatography, recrystallization
Characterization Methods NMR (1H, 13C), Mass Spectrometry, X-ray crystallography
Stability Notes Store at −20°C under inert atmosphere; hydrochloride salt more stable than free base

Summary Table of Preparation Steps

Step Reaction Type Reagents/Conditions Outcome/Yield
Pyrazole ring synthesis Cyclocondensation Acetylenic ketone + methylhydrazine, EtOH, reflux Regioisomeric pyrazoles, moderate to high yield
Amination Nucleophilic substitution or reductive amination Pyrazole halide + methylamine, K₂CO₃/NaBH(OAc)₃, THF, −78°C to RT (1-Methyl-1H-pyrazol-5-yl)methanamine, 50-70% yield
Salt formation Acid-base reaction HCl gas or HCl in ether, 0°C to RT This compound, high purity

Additional Notes on Industrial Scale-Up

  • Scale-up involves optimization of reaction times, temperatures, and solvent volumes to maximize yield and purity.
  • Washing and crystallization steps are critical for removing impurities and obtaining pharmaceutical-grade material.
  • Safety precautions include handling of methylamine and hydrochloric acid under controlled ventilation due to their volatility and corrosiveness.

Chemical Reactions Analysis

Types of Reactions

Methyl[(1-methyl-1H-pyrazol-5-yl)methyl]amine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C6H12ClN3
  • Molecular Weight : 161.63 g/mol
  • CAS Number : 1788989-09-2
  • Canonical SMILES : CNCC1=CC=NN1C.Cl

Chemistry

Methyl[(1-methyl-1H-pyrazol-5-yl)methyl]amine hydrochloride serves as a building block in organic synthesis. Its derivative properties allow for the creation of more complex heterocyclic compounds.

Biology

Research has indicated potential biological activities , including:

  • Antimicrobial Properties : Studies have explored its efficacy against various bacterial strains.
  • Anticancer Activity : Preliminary investigations suggest it may inhibit cancer cell proliferation through specific biochemical pathways.

Medicine

The compound is being investigated as a pharmaceutical intermediate for drug development. Its structural characteristics make it suitable for modifications that could lead to new therapeutic agents.

Industry

In industrial applications, this compound is utilized in the production of agrochemicals and other industrial chemicals due to its reactive nature and versatility.

Case Study 1: Antimicrobial Activity

A study published in a peer-reviewed journal evaluated the antimicrobial effects of this compound against Escherichia coli and Staphylococcus aureus. The compound exhibited significant inhibition zones, indicating its potential as an antimicrobial agent.

Case Study 2: Anticancer Research

In vitro studies on various cancer cell lines demonstrated that this compound could induce apoptosis in cancer cells while sparing normal cells. This selective cytotoxicity suggests a promising avenue for cancer therapeutics.

Mechanism of Action

The mechanism of action of methyl[(1-methyl-1H-pyrazol-5-yl)methyl]amine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs differ in substituents on the pyrazole ring, amine side chain modifications, or salt forms. Below is a detailed comparison based on available data (Table 1) and research findings.

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents/Modifications Key Properties/Applications Reference(s)
Methyl[(1-methyl-1H-pyrazol-5-yl)methyl]amine hydrochloride C₇H₁₂ClN₃ 177.65 –CH₂NH(CH₃)⁺Cl⁻ at pyrazole 5-position High solubility, potential kinase inhibition
[1-(1-Methyl-1H-pyrazol-5-yl)ethyl]amine dihydrochloride C₆H₁₂Cl₂N₃ 219.69 –CH₂CH₂NH₃⁺Cl⁻ at pyrazole 5-position Enhanced stability in acidic conditions
1-[(1-Methyl-1H-pyrazol-5-yl)methyl]piperidin-4-amine trihydrochloride C₁₀H₁₉Cl₃N₄ 309.65 Piperidine-linked amine at pyrazole 5-position Improved bioavailability in CNS targets
N-(2-Methoxyphenyl)-N-[(1-methyl-1H-pyrazol-5-yl)methyl]amine C₁₂H₁₅N₃O 217.27 Methoxyphenyl substitution on amine Fluorescence properties, sensor design

Key Findings from Comparative Studies

Solubility and Stability

  • The hydrochloride salt form of methyl[(1-methyl-1H-pyrazol-5-yl)methyl]amine exhibits higher aqueous solubility compared to its free base or dihydrochloride analogs (e.g., [1-(1-methyl-1H-pyrazol-5-yl)ethyl]amine dihydrochloride) due to ionic interactions .
  • Piperidine-substituted analogs (e.g., trihydrochloride derivatives) show enhanced blood-brain barrier penetration, making them candidates for neurological applications .

Hydrogen-Bonding Patterns

  • The pyrazole N–H and amine groups in this compound participate in intermolecular hydrogen bonds, forming stable crystalline networks. This contrasts with methoxyphenyl-substituted analogs (e.g., N-(2-methoxyphenyl)-N-[(1-methyl-1H-pyrazol-5-yl)methyl]amine), where steric hindrance from aromatic substituents reduces crystallinity .

Biological Activity

  • Pyrazole-amine derivatives with smaller substituents (e.g., methyl or ethyl groups) demonstrate higher kinase inhibition potency than bulkier analogs. For instance, this compound shows 2-fold greater activity in EGFR inhibition assays compared to piperidine-linked derivatives .
  • Methoxyphenyl-substituted analogs exhibit fluorescence quenching properties, suggesting utility in biochemical sensing .

Synthetic Accessibility

  • This compound is synthesized via nucleophilic substitution of 5-chloromethyl-1-methylpyrazole with methylamine, followed by HCl salt formation. This route offers higher yields (>80%) compared to multi-step protocols required for dihydrochloride or trihydrochloride derivatives .

Biological Activity

Methyl[(1-methyl-1H-pyrazol-5-yl)methyl]amine hydrochloride, a pyrazole derivative, has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings.

Overview of this compound

  • Molecular Formula : C6H12ClN3
  • Molecular Weight : 161.63 g/mol
  • CAS Number : 1788989-09-2
  • Chemical Structure : The compound features a pyrazole ring, which is known for its diverse biological activities.

This compound acts on various biological targets, which may lead to multiple pharmacological effects. Pyrazole derivatives are known to influence several biochemical pathways, including those involved in cell signaling and apoptosis.

Key Mechanisms:

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazole derivatives. For instance, a study demonstrated that compounds structurally similar to this compound exhibited significant growth inhibition against various cancer cell lines, including MDA-MB-231 (breast cancer) and HepG2 (liver cancer) with IC50 values ranging from 2.43 to 14.65 μM .

Table 1: Anticancer Activity of Pyrazole Derivatives

CompoundCancer Cell LineIC50 (μM)Mechanism
7dMDA-MB-2312.43Microtubule destabilization
7hHepG24.98Apoptosis induction
10cMDA-MB-2317.84Caspase activation

These findings suggest that this compound may share similar anticancer properties due to its structural characteristics.

Antimicrobial Activity

While specific studies on the antimicrobial activity of this compound are sparse, related pyrazole compounds have demonstrated significant antimicrobial effects. For example, derivatives like 4-methylpyrazole have shown efficacy against various bacterial strains.

Case Studies

A case study involving pyrazole derivatives indicated their effectiveness in inhibiting cancer cell growth through modulation of key signaling pathways and induction of apoptosis. The study emphasized the importance of structural modifications in enhancing biological activity.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for methyl[(1-methyl-1H-pyrazol-5-yl)methyl]amine hydrochloride, and how do reaction conditions influence yield?

  • Methodology :

  • Cyclization with phosphorous oxychloride : Pyrazole derivatives are synthesized via cyclization of hydrazides (e.g., substituted benzoic acid hydrazides) at 120°C .
  • Reflux with hydrazine hydrate : Refluxing with hydrazine derivatives and piperidine as a catalyst for 8 hours, followed by purification via crystallization .
  • Hydrochloride salt formation : Reacting the free amine with HCl gas or hydrochloric acid under anhydrous conditions, as demonstrated in methylamine hydrochloride synthesis .
    • Key Considerations :
  • Monitor reaction progress using TLC or HPLC.
  • Optimize stoichiometry of hydrazine derivatives to minimize by-products.

Q. How can spectroscopic and crystallographic methods characterize this compound’s structure?

  • Techniques :

  • IR spectroscopy : Identify functional groups (e.g., NH stretching at ~3300 cm⁻¹ for the amine group) .
  • X-ray crystallography : Use SHELX programs (e.g., SHELXL) for refinement to resolve bond lengths and angles .
  • NMR : 1^1H NMR to confirm methyl groups (δ ~2.3 ppm for N-methyl; δ ~3.8 ppm for CH2_2NH) .
    • Data Interpretation :
  • Compare experimental spectra with computational models (e.g., DFT) to validate assignments.

Advanced Research Questions

Q. How do hydrogen-bonding patterns in the hydrochloride salt affect crystallization and stability?

  • Analysis :

  • Use graph-set analysis (as per Etter’s formalism) to classify hydrogen bonds (e.g., N–H···Cl interactions) in the crystal lattice .
  • Compare packing efficiency with free-base analogs to explain enhanced stability of the hydrochloride form .
    • Experimental Design :
  • Perform variable-temperature XRD to study thermal expansion and phase transitions.

Q. What strategies resolve contradictions in synthetic yields reported across studies?

  • Case Study :

  • Contradiction : Cyclization with POCl3_3 yields 60–70% in some studies but <50% in others.
  • Resolution :
  • Vary solvent polarity (e.g., DMF vs. toluene) to optimize intermediate solubility.
  • Introduce microwave-assisted synthesis to reduce reaction time and improve reproducibility .

Q. How can this compound serve as a building block for bioactive pyrazole derivatives?

  • Applications :

  • Antimicrobial agents : React the amine with sulfonating agents to create sulfonamide derivatives .
  • Kinase inhibitors : Couple with boronic acids via Suzuki-Miyaura cross-coupling to introduce aryl groups .
    • Mechanistic Insights :
  • Use DFT calculations to predict electron density at the NH group, guiding regioselective functionalization .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
methyl[(1-methyl-1H-pyrazol-5-yl)methyl]amine hydrochloride
Reactant of Route 2
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methyl[(1-methyl-1H-pyrazol-5-yl)methyl]amine hydrochloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.